Cas no 1553717-04-6 (7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde)

7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is a naphthalene derivative featuring a methyl group substitution and a carbaldehyde functional group. This compound is known for its distinctive chemical properties, which include a high boiling point and excellent stability under standard conditions. Its molecular structure lends itself to a wide range of synthetic applications, making it a valuable building block in organic chemistry research and the development of pharmaceuticals and fine chemicals.
7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde structure
1553717-04-6 structure
Product name:7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
CAS No:1553717-04-6
MF:C12H14O
MW:174.238963603973
MDL:MFCD30499754
CID:5219788
PubChem ID:112546915

7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenecarboxaldehyde, 1,2,3,4-tetrahydro-7-methyl-
    • 7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
    • MDL: MFCD30499754
    • Inchi: 1S/C12H14O/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2,4,6,8,10H,3,5,7H2,1H3
    • InChI Key: QHKBHNIONMQOLV-UHFFFAOYSA-N
    • SMILES: C1C2=C(C=CC(C)=C2)CCC1C=O

Computed Properties

  • Exact Mass: 174.104465066g/mol
  • Monoisotopic Mass: 174.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 17.1Ų

7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-338351-10g
7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
1553717-04-6
10g
$5837.0 2023-09-03
Enamine
EN300-338351-1.0g
7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
1553717-04-6 95.0%
1.0g
$1357.0 2025-03-18
Enamine
EN300-338351-2.5g
7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
1553717-04-6 95.0%
2.5g
$2660.0 2025-03-18
Enamine
EN300-338351-5g
7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
1553717-04-6
5g
$3935.0 2023-09-03
Enamine
EN300-338351-10.0g
7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
1553717-04-6 95.0%
10.0g
$5837.0 2025-03-18
Enamine
EN300-338351-5.0g
7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
1553717-04-6 95.0%
5.0g
$3935.0 2025-03-18
Enamine
EN300-338351-0.05g
7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
1553717-04-6 95.0%
0.05g
$1140.0 2025-03-18
Enamine
EN300-338351-0.5g
7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
1553717-04-6 95.0%
0.5g
$1302.0 2025-03-18
Enamine
EN300-338351-1g
7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
1553717-04-6
1g
$1357.0 2023-09-03
Enamine
EN300-338351-0.25g
7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
1553717-04-6 95.0%
0.25g
$1249.0 2025-03-18

Additional information on 7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde

Introduction to 7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde (CAS No. 1553717-04-6)

7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde, identified by the chemical abstracts service number 1553717-04-6, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, belonging to the tetralone class, exhibits a fused ring system with a methyl substituent and an aldehyde functional group at the 2-position. Its unique structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive compounds.

The compound's structure consists of a partially hydrogenated naphthalene core, which is modified by the introduction of a methyl group at the 7-position and an aldehyde group at the 2-position. This configuration imparts distinct electronic and steric properties that are exploited in various synthetic pathways. The presence of the aldehyde group not only serves as a reactive site for further functionalization but also influences the molecule's solubility and reactivity in different chemical environments.

In recent years, 7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde has garnered attention due to its potential applications in medicinal chemistry. The tetralone scaffold is known for its biological activity and has been explored in the synthesis of drugs targeting various diseases. The aldehyde functionality provides a versatile handle for constructing more intricate molecular architectures, making this compound a crucial building block in drug discovery programs.

One of the most compelling aspects of 7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is its role as a precursor in the synthesis of biologically active natural products and their analogs. Researchers have leveraged its reactivity to develop novel compounds with potential therapeutic effects. For instance, derivatives of this molecule have been investigated for their antimicrobial and anti-inflammatory properties. The ability to modify the tetralone core allows chemists to fine-tune the pharmacological profile of these compounds, leading to more effective treatments.

The synthesis of 7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group interconversions. The exact methodology can vary depending on the desired purity and scale of production. Advances in catalytic processes have also enabled more efficient and environmentally friendly synthetic routes, reducing waste and improving yields.

In academic research, 7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde has been used as a model compound to study reaction mechanisms and develop new synthetic strategies. Its well-defined structure allows researchers to probe fundamental aspects of organic chemistry while maintaining relevance to pharmaceutical applications. This dual utility makes it an indispensable tool in both academic laboratories and industrial research settings.

The pharmaceutical industry has shown particular interest in 7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde due to its potential as an intermediate in drug development. Companies are actively exploring its use in synthesizing novel therapeutics targeting neurological disorders, cancer, and infectious diseases. The compound's ability to serve as a scaffold for diversification allows for rapid screening of biological activity across multiple targets.

From a chemical biology perspective, understanding the interactions between 7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde and biological targets is crucial for developing effective drugs. Computational modeling and structural biology techniques have been employed to elucidate how this molecule binds to enzymes and receptors. These insights are invaluable for designing next-generation drugs with improved efficacy and reduced side effects.

The future prospects for 7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde are promising as new synthetic methodologies continue to emerge. Innovations in green chemistry are driving efforts to develop more sustainable routes for its production. Additionally, collaborations between academia and industry are fostering interdisciplinary approaches that could accelerate the discovery of new drugs based on this versatile intermediate.

In conclusion,7-methyl-1, 2, 3, 4 - tetrahydronaphthalene - 2 - carbaldehyde (CAS No . 1553717 - 04 - 6) remains a cornerstone in organic synthesis and pharmaceutical research . Its unique structural features , coupled with its reactivity , make it an invaluable asset for chemists working on drug discovery . As research progresses , we can expect further applications of this compound to emerge , solidifying its importance in modern chemistry .

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